methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

Description

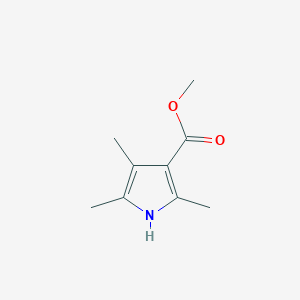

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (CAS RN: 27093-37-4) is a pyrrole-derived ester characterized by a substituted pyrrole ring with three methyl groups at positions 2, 4, and 5, and a methyl ester moiety at position 2.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-5-6(2)10-7(3)8(5)9(11)12-4/h10H,1-4H3 |

InChI Key |

DOVXNCQTCLSSFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate often involves large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, employing catalysts and specific reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into the use of pyrrole compounds in drug development, particularly for their ability to interact with biological targets.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,4,5-Trimethyl-1H-Pyrrole-3-Carboxylate

This ethyl ester analog (CAS RN: 2199-54-4) shares the same pyrrole core but differs in the ester alkyl group. Key differences include:

- Molecular Weight : 181.23 g/mol (ethyl) vs. ~167.2 g/mol (methyl, inferred).

- Boiling Point : 313.9°C (ethyl) vs. estimated lower value for the methyl ester due to reduced molecular size.

- Solubility: Both esters are expected to exhibit low water solubility, typical of nonpolar heterocyclic compounds.

The ethyl derivative’s higher boiling point reflects increased van der Waals interactions from the longer alkyl chain .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

For example:

- Molecular Weight: ~316–330 g/mol (diterpenoid esters) vs. 167.2 g/mol (methyl pyrrole ester).

- Boiling Points: Diterpenoid esters have significantly higher boiling points due to their larger, fused-ring systems.

- Sources: Diterpenoid esters are naturally occurring in plant resins (e.g., Austrocedrus chilensis), whereas methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is likely synthetic .

3-Heptyl-1H-Pyrrole

This simpler pyrrole derivative (CAS RN: 878-11-5) lacks the ester and multiple methyl groups. Key contrasts include:

- Molecular Weight : 165.27 g/mol vs. 167.2 g/mol (methyl pyrrole ester).

- Safety Profile : 3-Heptyl-1H-pyrrole requires standard safety precautions (e.g., ventilation, skin protection), but the methyl ester’s hazards may differ due to its ester functionality .

Physical and Chemical Properties Comparison Table

| Property | Methyl 2,4,5-Trimethyl-1H-Pyrrole-3-Carboxylate | Ethyl 2,4,5-Trimethyl-1H-Pyrrole-3-Carboxylate | Sandaracopimaric Acid Methyl Ester | 3-Heptyl-1H-Pyrrole |

|---|---|---|---|---|

| Molecular Formula | C9H13NO2 (inferred) | C10H15NO2 | C21H32O2 (inferred) | C11H19N |

| Molecular Weight (g/mol) | ~167.2 | 181.23 | ~316–330 | 165.27 |

| Boiling Point (°C) | Estimated 290–300 | 313.9 | >350 | Not reported |

| Solubility | Low in water | Low in water | Insoluble in water | Low in water |

| Structural Features | Trimethyl-pyrrole + methyl ester | Trimethyl-pyrrole + ethyl ester | Diterpene fused-ring + methyl ester | Heptyl-substituted pyrrole |

Biological Activity

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring with three methyl substituents and a carboxylate group. This unique structural arrangement contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula for methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is C_10H_13NO_2, with a molecular weight of approximately 179.22 g/mol. The presence of the carboxylate group allows for hydrogen bonding and electrostatic interactions with biological targets, influencing their function and activity .

Biological Activity Overview

Recent studies have indicated that methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate exhibits significant biological activities:

- Antimicrobial Properties : Research suggests that this compound may inhibit the growth of certain bacteria and fungi. Its mechanism likely involves binding to specific receptors or enzymes within microbial cells .

- Anticancer Potential : The compound has been investigated for its ability to modulate cellular pathways associated with cancer progression. It shows promise as a potential inhibitor of key proteins involved in tumor growth .

The mechanisms underlying the biological activities of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate include:

- Receptor Binding : The carboxylate group facilitates interactions with various molecular targets, potentially modulating enzyme activity or influencing cellular pathways relevant to its therapeutic potential .

- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate may act through similar pathways .

Case Studies

Several studies have been conducted to assess the biological activity of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate:

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays demonstrated that methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate could reduce cell viability in cancer cell lines by inducing apoptosis. The compound's interaction with apoptotic pathways was further explored using flow cytometry and Western blot analysis .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | Yes | Yes | Receptor binding; modulation of apoptosis pathways |

| Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | Yes | Ongoing research | Similar binding interactions; potential enzyme modulation |

| Other pyrrole derivatives | Variable | Yes | Diverse mechanisms depending on structural variations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.